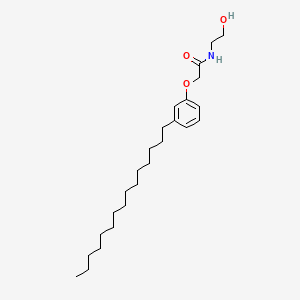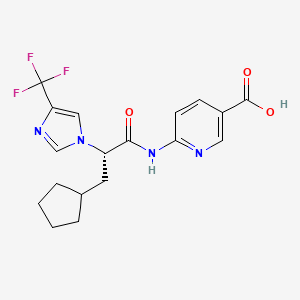
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)-
Übersicht
Beschreibung
Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine . They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid, also known as Niacin), and Isonicotinic acid (4-pyridinecarboxylic acid) .
Synthesis Analysis
Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been explored in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acids and their derivatives can vary. All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its exact molecular structure. For pyridinecarboxylic acids, all isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Wissenschaftliche Forschungsanwendungen
Treatment of Type 2 Diabetes Mellitus
PF-04991532 has been used in trials studying the treatment of Type 2 Diabetes Mellitus . It is a potent and hepatoselective glucokinase activator that reduces mean daily glucose (MDG), fasting plasma glucose (FPG) and glucose excursion in humans . In Phase 1 and 2 studies in T2DM patients, PF-04991532 revealed statistically significant reduction in weighted mean daily glucose and HbA1c with a placebo-like hypoglycemia profile .
Glucose Metabolism Disorders
PF-04991532 has been used in trials studying the basic science of Glucose Metabolism Disorders . It is a potent, hepatoselective glucokinase activator with EC50s of 80 and 100 nM in human and rat, respectively .
Hepatoselective Glucokinase Activation
PF-04991532 is a potent, hepatoselective glucokinase activator . It has low passive permeability to minimize peripheral distribution and it is a substrate for human OATP1B1, OATP1B3 and OATP2B1, and rodent Oatp1a1 and Oatp1b2 liver transporters leading to enhanced hepatic liver drug concentrations .
Reduction of Hyperglycemia
PF-04991532 has been shown to ameliorate hyperglycemia without causing hepatic steatosis in diabetic rats . It reduced plasma glucose concentrations independent of changes in insulin concentrations in a dose-dependent manner both acutely and after 28 days of sub-chronic treatment .
Regulation of Glucose Homeostasis
PF-04991532 plays a role in the regulation of glucose homeostasis. Glucokinase converts glucose to glucose-6-phosphate and determines glucose flux into the β-cells and hepatocytes . Selectively activating hepatic glucokinase with PF-04991532 can reduce fasting and postprandial glucose with minimal risk of hypoglycemia .
Safety and Efficacy in Clinical Trials
Several clinical trials have been conducted to study the safety and efficacy of PF-04991532 . These trials have helped to characterize the safety, tolerability, pharmacokinetics (PK) and preliminary food effect of PF-04991532 following single escalating oral doses in healthy adult subjects .
Wirkmechanismus
PF-04991532, also known as (S)-6-(3-Cyclopentyl-2-(4-(trifluoroMethyl)-1H-iMidazol- 1-yl)propanaMido)nicotinic Acid, is a potent and hepatoselective glucokinase activator .
Target of Action
The primary target of PF-04991532 is glucokinase , an enzyme that converts glucose to glucose-6-phosphate . This enzyme plays a crucial role in determining glucose flux into the β-cells and hepatocytes .
Mode of Action
PF-04991532 acts by selectively activating hepatic glucokinase . This activation leads to an increase in the conversion of glucose to glucose-6-phosphate, thereby reducing fasting and postprandial glucose levels .
Biochemical Pathways
The activation of glucokinase by PF-04991532 affects the glucose metabolism pathway . It increases the uptake of 2-deoxyglucose and enhances glucose oxidation . Additionally, it decreases the production of glucose from lactate .
Pharmacokinetics
The pharmacokinetics of PF-04991532 are influenced by its low passive permeability and its status as a substrate for human OATP1B1, OATP1B3, and OATP2B1, and rodent Oatp1a1 and Oatp1b2 liver transporters . These factors lead to enhanced hepatic drug concentrations .
Result of Action
PF-04991532 has been shown to reduce plasma glucose concentrations in a dose-dependent manner, both acutely and after 28 days of sub-chronic treatment . It increases the glucose infusion rate during a hyperglycemic clamp in Goto-Kakizaki rats . This increase can be partially attributed to a 60% reduction in endogenous glucose production .
Action Environment
The action of PF-04991532 is influenced by environmental factors such as glucose and glucagon concentrations. The greatest increase in G6Pase mRNA expression is observed in the presence of 25 mM glucose, 100 nM glucagon, and PF-04991532 .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[[(2S)-3-cyclopentyl-2-[4-(trifluoromethyl)imidazol-1-yl]propanoyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3/c19-18(20,21)14-9-25(10-23-14)13(7-11-3-1-2-4-11)16(26)24-15-6-5-12(8-22-15)17(27)28/h5-6,8-11,13H,1-4,7H2,(H,27,28)(H,22,24,26)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMLFBRLRVQVJO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)NC2=NC=C(C=C2)C(=O)O)N3C=C(N=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinecarboxylic acid, 6-(((2S)-3-cyclopentyl-1-oxo-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propyl)amino)- | |
CAS RN |
1215197-37-7 | |
| Record name | PF-04991532 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215197377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04991532 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11765 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04991532 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJ212MS2O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B609871.png)

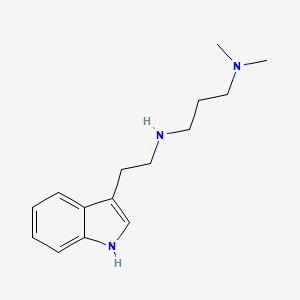
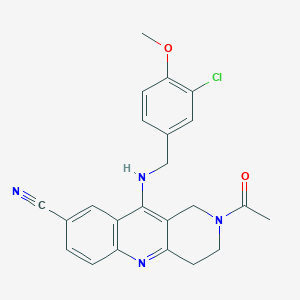
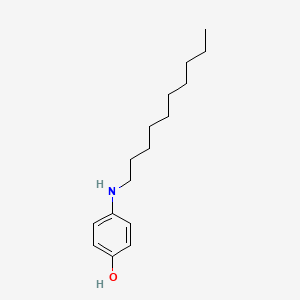
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
